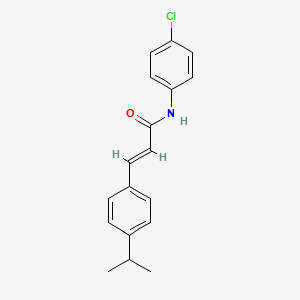
N-(4-chlorophenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(4-isopropylphenyl)acrylamide, commonly known as 'Cl-IPA', is a synthetic molecule that has gained significant attention in the field of medicinal chemistry. It belongs to the class of acrylamide derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of Cl-IPA is not fully understood, but it is believed to act by modulating specific signaling pathways in cells. In cancer research, Cl-IPA has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, Cl-IPA has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, Cl-IPA has been found to protect against oxidative stress-induced neuronal damage by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
Cl-IPA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, Cl-IPA has been found to inhibit cancer cell proliferation, induce apoptosis, and inhibit cancer cell migration. In inflammation research, Cl-IPA has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disease research, Cl-IPA has been found to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models.
実験室実験の利点と制限
One of the advantages of Cl-IPA is its synthetic accessibility, which makes it easy to obtain in large quantities for lab experiments. Another advantage is its broad spectrum of biological activity, which makes it a promising candidate for drug development in various therapeutic areas. However, one of the limitations of Cl-IPA is its limited bioavailability, which may restrict its use in vivo.
将来の方向性
There are several future directions for Cl-IPA research. In cancer research, future studies could focus on the development of Cl-IPA analogs with improved bioavailability and specificity for specific cancer types. In inflammation research, future studies could investigate the potential of Cl-IPA as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, future studies could focus on the development of Cl-IPA analogs with improved blood-brain barrier penetration and neuroprotective activity.
Conclusion:
In conclusion, Cl-IPA is a synthetic molecule that has gained significant attention in the field of medicinal chemistry. It has shown promising results as a drug candidate in various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cl-IPA have been discussed in this paper. Further research is needed to fully understand the potential of Cl-IPA as a therapeutic agent.
合成法
The synthesis of Cl-IPA involves the reaction between 4-chlorobenzaldehyde and 4-isopropylphenylamine in the presence of acryloyl chloride. The reaction is carried out at room temperature and the product is obtained in high yield after purification. The purity and identity of Cl-IPA are confirmed by various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
科学的研究の応用
Cl-IPA has been extensively studied for its potential as a drug candidate in various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Cl-IPA has shown promising results as an inhibitor of cancer cell proliferation and migration. It has been reported to induce apoptosis in various cancer cell lines by targeting specific signaling pathways. In inflammation research, Cl-IPA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Cl-IPA has been found to protect against oxidative stress-induced neuronal damage.
特性
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-13(2)15-6-3-14(4-7-15)5-12-18(21)20-17-10-8-16(19)9-11-17/h3-13H,1-2H3,(H,20,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYPQYFQVZLXPZ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


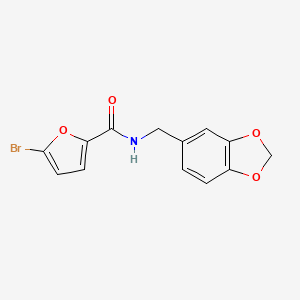
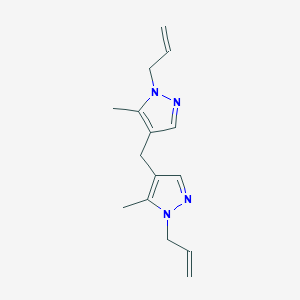
![N-(2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5625456.png)
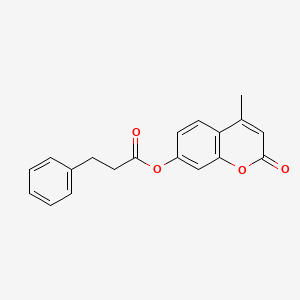
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5625477.png)
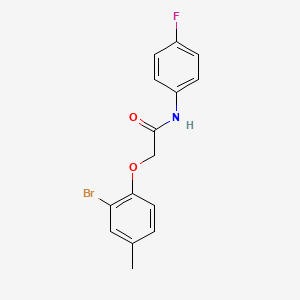
![6-chloro-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5625495.png)
![1,3,7-trimethyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5625509.png)
![N-methyl-N-(3-methylbutyl)-3-{[(3-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5625515.png)
![4-benzyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5625523.png)
![4-{[3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-1,4-oxazepane](/img/structure/B5625525.png)
![1'-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5625533.png)
